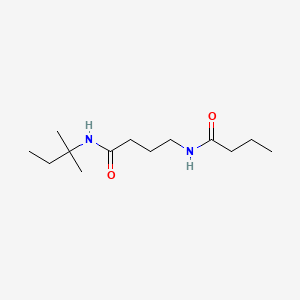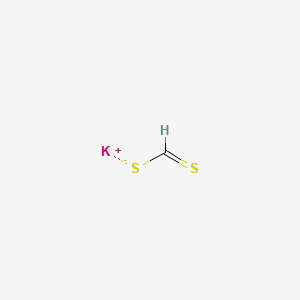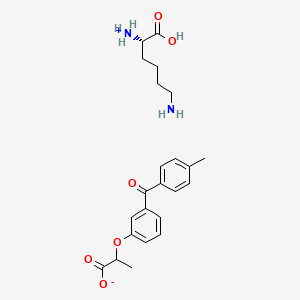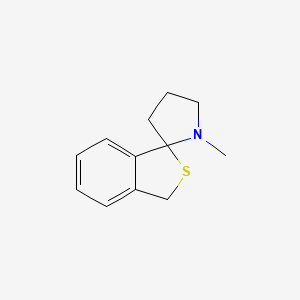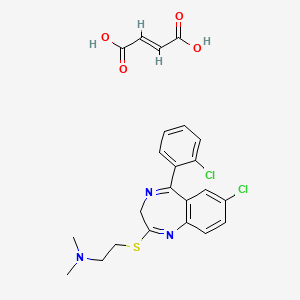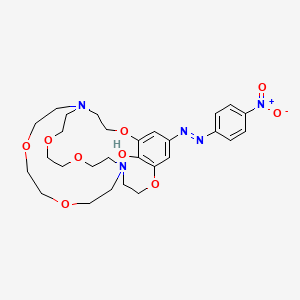![molecular formula C44H89ClN2O4 B15184695 [2-Hydroxy-3-[(1-oxooctadecyl)oxy]propyl]dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride CAS No. 93981-10-3](/img/structure/B15184695.png)
[2-Hydroxy-3-[(1-oxooctadecyl)oxy]propyl]dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-Hydroxy-3-[(1-oxooctadecyl)oxy]propyl]dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride is a complex organic compound with the molecular formula C44H89ClN2O4 and a molecular weight of 745.64 g/mol. This compound is known for its unique structure, which includes both hydrophilic and hydrophobic components, making it useful in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-Hydroxy-3-[(1-oxooctadecyl)oxy]propyl]dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride typically involves the esterification of 2-hydroxypropyl dimethylamine with octadecanoic acid, followed by the quaternization of the resulting ester with 3-aminopropyl chloride. The reaction conditions often require a solvent such as dichloromethane and a catalyst like sulfuric acid to facilitate the esterification process. The quaternization step is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions and high yields. Quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[2-Hydroxy-3-[(1-oxooctadecyl)oxy]propyl]dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the quaternary ammonium center, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as halides or amines under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Quaternary ammonium derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a surfactant due to its amphiphilic nature. It helps in the formation of micelles and can be used in various chemical reactions to enhance solubility and reaction rates.
Biology
In biological research, it is used as a transfection agent to introduce nucleic acids into cells. Its ability to form complexes with DNA and RNA makes it valuable in gene therapy and molecular biology studies.
Medicine
In medicine, this compound is explored for its potential use in drug delivery systems. Its amphiphilic nature allows it to encapsulate hydrophobic drugs, improving their solubility and bioavailability.
Industry
Industrially, it is used in the formulation of personal care products such as shampoos and conditioners due to its conditioning properties. It is also used in the production of emulsions and dispersions.
Mécanisme D'action
The mechanism of action of [2-Hydroxy-3-[(1-oxooctadecyl)oxy]propyl]dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride involves its interaction with cell membranes. The compound’s hydrophobic tails insert into the lipid bilayer, while the hydrophilic head interacts with the aqueous environment, leading to membrane disruption or fusion. This property is particularly useful in drug delivery and transfection applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-hydroxy-3-[(1-oxooctyl)oxy]propyl decanoate: Similar in structure but with shorter alkyl chains.
Other quaternary ammonium compounds: These include compounds like benzalkonium chloride, which also have antimicrobial properties.
Uniqueness
What sets [2-Hydroxy-3-[(1-oxooctadecyl)oxy]propyl]dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride apart is its specific combination of long hydrophobic chains and a quaternary ammonium center, providing unique surfactant and biological properties.
Propriétés
Numéro CAS |
93981-10-3 |
|---|---|
Formule moléculaire |
C44H89ClN2O4 |
Poids moléculaire |
745.6 g/mol |
Nom IUPAC |
(2-hydroxy-3-octadecanoyloxypropyl)-dimethyl-[3-(octadecanoylamino)propyl]azanium;chloride |
InChI |
InChI=1S/C44H88N2O4.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36-43(48)45-38-35-39-46(3,4)40-42(47)41-50-44(49)37-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h42,47H,5-41H2,1-4H3;1H |
Clé InChI |
GLKMYDGRQJPSHD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC(COC(=O)CCCCCCCCCCCCCCCCC)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


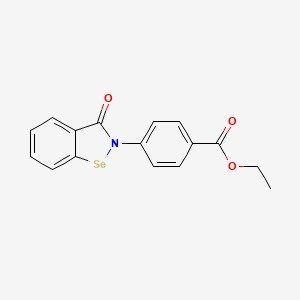
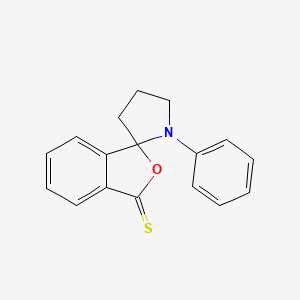

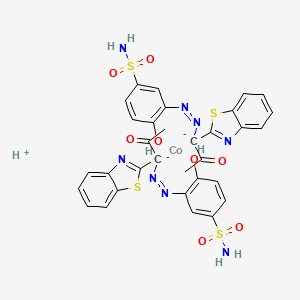

![5-[(2-Tert-butyl-4-methoxy-5-methylphenyl)sulfanyl]-6-hydroxy-2-phenyl-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B15184653.png)

![1-Benzyl-4,5-dihydro-2-isoheptadecyl-1-[3-[(1-oxoisooctadecyl)amino]propyl]-1h-imidazolium chloride](/img/structure/B15184669.png)
